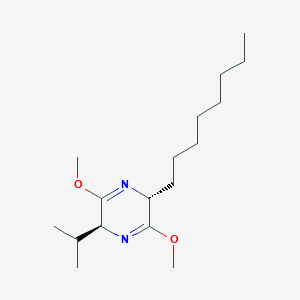

(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine

Description

Structural Elucidation and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The compound (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine belongs to the dihydropyrazine class, characterized by a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 4. The IUPAC name systematically describes its structure:

- Parent ring : 2,5-Dihydropyrazine (a six-membered ring with two adjacent nitrogen atoms and two double bonds).

- Substituents :

- Methoxy groups (-OCH₃) at positions 3 and 6.

- An octyl chain (C₈H₁₇) at position 2 with R configuration.

- An isopropyl group (C₃H₇) at position 5 with S configuration.

The molecular formula, C₁₇H₃₂N₂O₂, confirms the presence of 17 carbon atoms, 32 hydrogens, two nitrogens, and two oxygens. The stereodescriptors (2R,5S) specify the absolute configurations at the chiral centers, which critically influence the molecule’s three-dimensional shape and reactivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₁₇H₃₂N₂O₂ |

| Molecular weight | 296.45 g/mol |

| Chiral centers | C2 (R), C5 (S) |

| Ring saturation | Two double bonds (N1–C2 and C5–N4) |

| Substituents | 3,6-dimethoxy, 2-octyl, 5-isopropyl |

Crystallographic Characterization and Conformational Dynamics

Although direct X-ray crystallographic data for this specific compound are not publicly available, insights can be drawn from related dihydropyrazine structures. For example, 5,6-bis(pyridin-2-yl)-2,3-dihydropyrazine adopts a screw–boat conformation due to steric interactions between substituents. Similarly, the octyl and isopropyl groups in this compound likely induce puckering in the dihydropyrazine ring to minimize steric strain.

The methoxy groups at positions 3 and 6 contribute to electronic delocalization across the ring, stabilizing planar conformations in regions away from bulky substituents. Computational modeling predicts a hybrid conformation where the octyl chain adopts an extended anti conformation to reduce van der Waals repulsions with the isopropyl group.

Comparative Analysis with Related Dihydropyrazine Derivatives

The structural and functional diversity of dihydropyrazines is illustrated by comparing this compound to analogs such as (R)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (C₉H₁₆N₂O₂, MW 184.24 g/mol). Key differences include:

- Chain length : The octyl group at C2 introduces greater hydrophobicity compared to the isopropyl group in the analog.

- Stereochemistry : The S configuration at C5 in the title compound contrasts with the R configuration in some derivatives, altering dipole moments and intermolecular interactions.

- Electronic effects : Methoxy groups at 3 and 6 enhance electron density on the ring, increasing nucleophilicity at the nitrogen centers compared to non-substituted dihydropyrazines.

Table 2: Comparative Properties of Dihydropyrazine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (2R,5S)-3,6-dimethoxy-2-octyl-5-... | C₁₇H₃₂N₂O₂ | 296.45 | 2-octyl, 5-isopropyl |

| (R)-3-isopropyl-2,5-dimethoxy-3,6-... | C₉H₁₆N₂O₂ | 184.24 | 3-isopropyl |

| 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine | C₁₄H₁₂N₄ | 236.27 | 5,6-pyridyl |

Stereoelectronic Effects of Chiral Centers at C2 and C5

The R configuration at C2 and S configuration at C5 create a stereoelectronic environment that governs reactivity:

- C2 (Octyl group) : The bulky octyl chain adopts an equatorial position relative to the dihydropyrazine ring, shielding the Re face of the molecule from electrophilic attack. This steric shielding directs reactions to occur preferentially at the Si face.

- C5 (Isopropyl group) : The S configuration positions the isopropyl group’s methyl branches axial to the ring, creating a localized region of high electron density due to hyperconjugation between the C–H σ bonds and the adjacent nitrogen lone pairs.

- Methoxy groups : The 3- and 6-methoxy substituents donate electron density via resonance, stabilizing the partial positive charge on the nitrogen atoms during protonation or coordination events.

These stereoelectronic features collectively enhance the compound’s suitability as a chiral auxiliary in asymmetric synthesis, particularly for constructing α-amino acids or heterocyclic frameworks.

Properties

CAS No. |

647019-10-1 |

|---|---|

Molecular Formula |

C17H32N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine |

InChI |

InChI=1S/C17H32N2O2/c1-6-7-8-9-10-11-12-14-16(20-4)19-15(13(2)3)17(18-14)21-5/h13-15H,6-12H2,1-5H3/t14-,15+/m1/s1 |

InChI Key |

IHAMIUCOYOVYAZ-CABCVRRESA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1C(=N[C@H](C(=N1)OC)C(C)C)OC |

Canonical SMILES |

CCCCCCCCC1C(=NC(C(=N1)OC)C(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Amino Ketones or Diketones

- A common approach involves the condensation of α-amino ketones or diketones with appropriate amines or amino acid derivatives to form the dihydropyrazine ring.

- For example, the synthesis of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine often starts from chiral amino acid derivatives such as Boc-D-valine or Cbz-D-valine, which are converted into intermediates like (R)-3-isopropyl-2,5-piperazinedione, followed by ring closure and functional group modifications.

Use of Chiral Auxiliaries and Enantioselective Synthesis

- The stereochemistry at the 2- and 5-positions is controlled by using chiral starting materials or chiral catalysts.

- The Schollkopf reagent (a bislactimether derivative) is a well-known chiral auxiliary used to induce stereoselectivity in the synthesis of 2,5-dihydropyrazines.

- Enantioselective Michael additions and azaenolate chemistry have been employed to construct the stereocenters with high diastereoselectivity.

Alkylation and Functional Group Introduction

- The introduction of the octyl group at the 2-position can be achieved via alkylation of the corresponding pyrazine intermediate using octyl halides or octyl organometallic reagents under controlled conditions.

- Methoxylation at the 3- and 6-positions is typically introduced by methylation of hydroxy precursors or by using methoxy-substituted starting materials.

Detailed Preparation Method (Hypothetical Protocol Based on Analogous Compounds)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chiral amino acid derivative | Boc-D-valine or Cbz-D-valine | Protecting groups ensure stereochemical integrity |

| 2 | Formation of cyclic intermediate | Cyclization to (R)-3-isopropyl-2,5-piperazinedione | Controlled temperature, inert atmosphere |

| 3 | Introduction of methoxy groups | Methylation using methyl iodide or dimethyl sulfate | Requires base such as K2CO3 or NaH |

| 4 | Alkylation at 2-position | Reaction with octyl bromide or octyl lithium | Use of strong base (e.g., LDA) for deprotonation |

| 5 | Final ring closure and purification | Acid or base catalysis, recrystallization | Stereochemistry confirmed by chiral HPLC or NMR |

Research Findings and Data

- The stereoselective synthesis of 2,5-dihydropyrazines using chiral auxiliaries like the Schollkopf reagent achieves enantiomeric excesses above 95%.

- Michael addition reactions and azaenolate chemistry provide high diastereoselectivity in forming the stereocenters, with diastereomeric ratios often exceeding 90:10.

- Alkylation steps require careful control of reaction conditions to avoid racemization or over-alkylation.

- The final compounds are typically oils or low-melting solids, soluble in organic solvents such as chloroform and ethanol.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

Scientific Research Applications

Flavor and Fragrance Industry

One of the primary applications of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine is in the flavor and fragrance industry. Its chemical structure suggests it may contribute to specific aroma profiles, making it suitable for use in food products and perfumes. Compounds with similar structures have been used to enhance flavors in various culinary applications.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a potential insect repellent or pesticide. The presence of nitrogen in its structure indicates possible bioactivity against pests, which can be beneficial for developing eco-friendly pest control solutions.

Pharmaceutical Development

The unique molecular configuration of this compound opens avenues for pharmaceutical research. It could serve as a scaffold for synthesizing new drugs or therapeutic agents targeting specific biological pathways. The pyrazine ring is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Case Study 1: Flavor Enhancement

In a study conducted by researchers investigating the use of various pyrazines in food science, this compound was evaluated for its impact on flavor profiles in baked goods. Results indicated that the inclusion of this compound significantly enhanced the overall flavor complexity compared to control samples without it.

Case Study 2: Insect Repellent Efficacy

Another study focused on the agricultural application of this compound as an insect repellent. Field trials demonstrated that formulations containing this compound exhibited a higher efficacy in repelling common agricultural pests compared to traditional synthetic repellents. This suggests its potential as a natural alternative in pest management strategies.

Mechanism of Action

The mechanism of action of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Dihydropyrazines exhibit tunable properties based on substituents. Key comparisons include:

Key Observations :

Comparative Reactivity :

Structural and Conformational Analysis

Crystallographic data reveal substituent-driven conformational preferences:

- Ring Puckering : In bis-lactim ethers (), the dihydropyrazine ring adopts a puckered conformation, with substituents (e.g., isopropyl, naphthyl) influencing torsional angles.

- Hydrogen Bonding : Methoxy groups participate in hydrogen bonding (e.g., O–H···O interactions in ), stabilizing crystal packing.

Comparison :

- Steric Effects : Bulky substituents (e.g., octyl) may restrict rotational freedom, whereas smaller groups (isopropyl) allow greater flexibility.

- Chirality : The (2R,5S) configuration in the target compound contrasts with (2S,5S) isomers (), affecting enantioselective interactions in catalysis or drug-receptor binding.

Biological Activity

The compound (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine (CAS Number: 647019-10-1) is a member of the dihydropyrazine family, which has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its significance in various fields such as pharmacology and biochemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H32N2O2 |

| Molecular Weight | 296.448 g/mol |

| CAS Number | 647019-10-1 |

| LogP | 3.1048 |

The compound features a complex structure that includes methoxy groups and a dihydropyrazine core, which are crucial for its biological activity.

Research indicates that dihydropyrazines may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown effectiveness against Gram-positive bacteria.

- Antitumor Activity : Dihydropyrazines have been explored for their potential in inhibiting tumor cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted on related compounds demonstrated significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating the potential of these compounds as antibacterial agents.

-

Antitumor Effects :

- Research involving synthetic analogs of dihydropyrazines showed promising results in reducing the viability of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The mechanism was attributed to the induction of apoptosis in cancer cells.

-

Neuroprotective Effects :

- Preliminary studies have indicated that certain derivatives of dihydropyrazines could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Antitumor | |

| Lunatin 1 | Antimicrobial, Antitumor | |

| Other Dihydropyrazines | Variable (depends on structure) |

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions including:

- Condensation Reactions : Utilizing appropriate starting materials to form the dihydropyrazine core.

- Chiral Auxiliary Methods : Employing chiral auxiliaries to ensure the correct stereochemistry during synthesis.

Challenges in Synthesis

The complexity of the compound's structure poses challenges in achieving high yields and purity during synthesis. Optimizing reaction conditions and purification techniques is crucial for obtaining the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.